molecular formula C9H9N3O2 B8811400 Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate

Cat. No. B8811400
M. Wt: 191.19 g/mol
InChI Key: OKMNDJWCXBAIKO-UHFFFAOYSA-N
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Patent
US06664395B2

Procedure details

3-Methyl-3H-benzotriazole-5-carboxylic acid methyl ester was taken on separately to the corresponding aldehydes by reduction with lithium aluminum hydride (1 equivalent) in anhydrous dimethoxyethane. The resulting alcohols were oxidized using 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (1 equivalent), tetrabutylammonium chloride (1 equivalent), and N-chlorosuccinimide (1.3 equivalent) in methylene chloride and pH 8.6 sodium bicarbonate/potassium carbonate buffer to give 3-methyl-3H-benzotriazole-5-carbaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
sodium bicarbonate potassium carbonate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:8]2[N:9]=[N:10][N:11]([CH3:12])[C:7]=2[CH:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].ClN1C(=O)CCC1=O>C(COC)OC.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[K+].[K+]>[CH3:12][N:11]1[C:7]2[CH:6]=[C:5]([CH:3]=[O:2])[CH:14]=[CH:13][C:8]=2[N:9]=[N:10]1 |f:1.2.3.4.5.6,9.10,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC2=C(N=NN2C)C=C1
Step Two
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Nine
Name
sodium bicarbonate potassium carbonate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+].C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=NC2=C1C=C(C=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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